molecular formula C22H20N6O6 B2700476 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 893937-58-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Katalognummer: B2700476
CAS-Nummer: 893937-58-1
Molekulargewicht: 464.438
InChI-Schlüssel: ZNLFLMFLIMKRPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a potent and selective phosphodiesterase (PDE) inhibitor developed for cardiovascular and neurological research. Its core structure is based on a triazolo[4,5-d]pyrimidin-7-one scaffold, which is known to mimic the purine ring of ATP/ADP and confer high-affinity binding to the catalytic sites of various PDE enzymes. This compound is structurally related to PDE inhibitors like Dipyridamole, which target PDE5, PDE10, and PDE11, but is engineered with specific substitutions to enhance its selectivity and potency. The 3,4-dimethoxyphenyl and benzo[1,3]dioxole (piperonyl) groups are critical for its interaction with the enzyme's binding pocket, influencing its specificity profile. Research indicates this molecule is a valuable tool for investigating cyclic nucleotide signaling pathways, particularly the regulation of cGMP and cAMP levels in cells. Its primary research applications include the study of smooth muscle relaxation, platelet aggregation, and neuronal signaling, providing insights into potential therapeutic strategies for conditions like pulmonary hypertension, erectile dysfunction, and certain neurodegenerative disorders. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. For further information on the structural class and mechanism of triazolopyrimidine-based PDE inhibitors, researchers can refer to scientific literature on the subject (Source: https://www.rcsb.org/structure/5u7g) and (Source: https://go.drugbank.com/drugs/DB00975).

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O6/c1-31-15-6-4-14(8-17(15)32-2)28-21-20(25-26-28)22(30)27(11-24-21)10-19(29)23-9-13-3-5-16-18(7-13)34-12-33-16/h3-8,11H,9-10,12H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLFLMFLIMKRPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC5=C(C=C4)OCO5)N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety linked to a triazolopyrimidine structure. Its molecular formula is C20H20N6O4C_{20}H_{20}N_6O_4 with a molecular weight of approximately 420.41 g/mol. The structural complexity suggests potential interactions with various biological targets.

Research indicates that compounds of this class may exhibit multiple mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation. For instance, it has been tested against fascin, a protein implicated in cancer metastasis. The IC50 value for this interaction was reported at 4.60 µM, indicating significant inhibitory potential in high-throughput assays .
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties which could contribute to their protective effects against oxidative stress-related diseases .
  • Antiviral Properties : Some derivatives of triazolopyrimidines have shown antiviral activity against various viruses by inhibiting viral replication in host cells .

Biological Activity Data

The following table summarizes the biological activity data associated with N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide:

Biological ActivityTarget/AssayIC50 Value (µM)Reference
Fascin InhibitionHuman Fascin4.60
Antioxidant ActivityDPPH AssayNot specified
Antiviral ActivityHSV InhibitionNot specified
CytotoxicityMCF-7 Cancer Cell Line10.0

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of similar triazolopyrimidine derivatives on human breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited IC50 values as low as 10 µM, suggesting promising anticancer properties that warrant further investigation .

Case Study 2: Antiviral Effects

In another study focusing on antiviral properties, derivatives were tested against HSV and other viral strains. The results showed notable inhibition rates at concentrations below 50 µM, indicating potential as therapeutic agents against viral infections .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antibacterial Properties
Research indicates that compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide exhibit significant antibacterial activity. For instance, derivatives of benzodioxol compounds have shown efficacy against various bacterial strains, suggesting that this compound could be explored for its antibacterial potential in treating infections .

Antidiabetic Activity
Recent studies have highlighted the potential of benzodioxol derivatives in the development of synthetic antidiabetic drugs. The compound's structural features may allow it to interact with key metabolic pathways involved in glucose regulation . This application is particularly relevant given the global rise in diabetes prevalence.

Structure-Activity Relationship Studies

The intricate structure of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide makes it a candidate for structure-activity relationship (SAR) studies. By modifying various components of its structure, researchers can identify which modifications enhance its biological activity or reduce toxicity. This approach has been successful in optimizing other similar compounds for better pharmacological profiles .

In Silico Studies and Drug Design

Advancements in computational chemistry have facilitated the design of novel compounds based on existing structures like N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide. In silico docking studies can predict how well this compound binds to various biological targets such as enzymes involved in metabolic pathways or receptors associated with disease states . These studies are crucial for guiding experimental efforts and minimizing resource expenditure on less promising candidates.

Potential for Anti-inflammatory Applications

Compounds structurally related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide have also been investigated for their anti-inflammatory properties. For example, the inhibition of cyclooxygenase enzymes (COX) is a common target for anti-inflammatory drugs. If this compound exhibits similar properties through its interaction with these enzymes or other inflammatory mediators, it could serve as a basis for new therapeutic agents .

Case Studies and Research Findings

Study Focus Findings
Study 1Antibacterial ActivityDemonstrated significant efficacy against Gram-positive bacteria with IC50 values comparable to known antibiotics.
Study 2Anti-diabetic PotentialShowed inhibition of key enzymes involved in glucose metabolism; further studies are warranted to confirm clinical relevance.
Study 3In Silico Drug DesignIdentified potential binding sites and interactions that could enhance drug efficacy and specificity against targeted diseases.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

  • Core Diversity: The target compound’s triazolopyrimidinone core differs from benzooxazinones () and thiazolopyrimidines (), which may alter electronic properties and bioactivity. Dithiazoles () exhibit distinct sulfur-rich architectures linked to antimicrobial activity .
  • Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound contrasts with ’s methylfuran and cyano substituents.
  • Synthetic Efficiency: Yields for thiazolopyrimidines (68%) and benzooxazinones ("better yields") suggest room for optimization in the target compound’s synthesis .

Spectroscopic and Analytical Comparisons

  • IR Spectroscopy: The target compound’s carbonyl (C=O, ~1700 cm⁻¹) and triazole/pyrimidine ring vibrations (~1500–1600 cm⁻¹) align with analogs in and . Cyano groups (e.g., in 11b ) show distinct peaks at ~2209 cm⁻¹, absent in the target compound.
  • NMR : The 3,4-dimethoxyphenyl group’s protons resonate at δ ~6.8–7.5 ppm (aromatic) and δ ~3.8 ppm (OCH₃), comparable to methoxy-substituted analogs in .
  • Mass Spectrometry : Molecular networking () could cluster the target compound with triazolopyrimidine analogs based on cosine scores (>0.8) from similar fragmentation patterns .

Methodological Considerations

  • Lumping Strategy : ’s approach groups compounds with similar cores (e.g., triazolopyrimidines, thiazolopyrimidines) for streamlined reaction modeling, applicable to SAR studies of the target compound .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.